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Abstract
The synthesis of oligonucleotides containing alkali-labile or sensitive modified bases presents a

significant challenge due to the harsh conditions required for the removal of standard

nucleobase protecting groups. The phenoxyacetyl (Pac) protecting group offers a robust

solution, enabling the efficient synthesis and deprotection of such oligonucleotides under mild

basic conditions. This application note provides a detailed overview of the use of Pac-protected

phosphoramidites for the preparation of oligonucleotides with alkali-labile bases. It includes

comprehensive experimental protocols, quantitative data on deprotection conditions, and

graphical representations of the chemical workflows. This guide is intended for researchers,

scientists, and professionals in drug development who are working with modified

oligonucleotides.

Introduction
Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology and drug

development, enabling the creation of custom DNA and RNA sequences for a myriad of

applications, including primers for PCR, gene synthesis, antisense therapy, and siRNA. The

standard phosphoramidite chemistry involves the use of protecting groups on the exocyclic

amines of the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side
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reactions during synthesis. Typically, benzoyl (Bz) or isobutyryl (iBu) groups are employed,

which require strong basic conditions, such as prolonged heating in concentrated ammonium

hydroxide, for their removal.

However, these harsh deprotection conditions are incompatible with an increasing number of

modified or sensitive nucleobases that are crucial for therapeutic and diagnostic applications.

These alkali-labile bases can be degraded, leading to low yields and impure final products. To

address this, milder protecting group strategies have been developed, with the phenoxyacetyl

(Pac) group being a prominent example.[1][2][3] The Pac group is significantly more labile than

traditional protecting groups and can be efficiently removed under gentle conditions, thereby

preserving the integrity of sensitive moieties within the oligonucleotide.[1][2][3][4] This allows

for the successful incorporation of a wide range of modifications, including fluorescent dyes

and other labels that are unstable under standard deprotection protocols.[5][6]

This application note details the use of Pac-protected phosphoramidites, specifically Pac-dA

and iPr-Pac-dG, in conjunction with other mild protecting groups like acetyl (Ac) for dC, for the

synthesis of oligonucleotides containing alkali-labile bases.

The Chemistry of Pac Protection
The phenoxyacetyl group is an acyl-type protecting group that is introduced onto the exocyclic

amines of nucleosides to create the corresponding phosphoramidite building blocks for

oligonucleotide synthesis. The electron-withdrawing nature of the phenoxy group makes the

acyl carbonyl more susceptible to nucleophilic attack, facilitating its removal under milder basic

conditions compared to standard protecting groups.

Below is a diagram illustrating the general structure of Pac-protected deoxyadenosine (dA) and

isopropoxy-phenoxyacetyl-protected deoxyguanosine (dG) phosphoramidites used in

oligonucleotide synthesis.

Caption: Chemical structures of Pac-dA and iPr-Pac-dG phosphoramidites.

Experimental Protocols
Materials and Reagents

Phosphoramidites:
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Pac-dA-CE Phosphoramidite

iPr-Pac-dG-CE Phosphoramidite

Ac-dC-CE Phosphoramidite

dT-CE Phosphoramidite

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.

Anhydrous Acetonitrile

Activator: 5-(Ethylthio)-1H-tetrazole (0.25 M in acetonitrile)

Capping Reagents:

Cap A: Acetic Anhydride/2,6-Lutidine/THF

Cap B: N-Methylimidazole/THF

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

Cleavage and Deprotection Reagents (select one based on the lability of the incorporated

bases):

Concentrated Ammonium Hydroxide (28-30%)

0.05 M Potassium Carbonate in Anhydrous Methanol

AMA solution (1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine)

t-Butylamine/Methanol/Water (1:1:2 v/v/v)

Oligonucleotide Synthesis Workflow
The synthesis of oligonucleotides using Pac-protected phosphoramidites follows the standard

automated solid-phase synthesis cycle.
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Start: CPG Solid Support
with first nucleoside (DMTr-on)

1. Deblocking
(Removal of 5'-DMTr group)
Reagent: 3% TCA in DCM

2. Coupling
(Addition of next phosphoramidite)
Activator: 5-(Ethylthio)-1H-tetrazole

3. Capping
(Acetylation of unreacted 5'-OH groups)

Reagents: Cap A and Cap B

4. Oxidation
(Phosphite to Phosphate)
Reagent: Iodine solution

Repeat Steps 1-4 for
each subsequent nucleotide

Next cycle

Final Deblocking (Optional)
(Removal of 5'-DMTr group)

Last cycle

Cleavage from CPG and
Base Deprotection

(See Deprotection Protocols)

Purification
(e.g., HPLC, PAGE)

Final Oligonucleotide

Click to download full resolution via product page

Caption: Automated solid-phase oligonucleotide synthesis cycle.
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Cleavage and Deprotection Protocols
The choice of cleavage and deprotection conditions is critical and depends on the sensitivity of

the incorporated bases. The following table summarizes various deprotection conditions

suitable for oligonucleotides synthesized with Pac-protected amidites.

Deprotection
Method

Reagent
Composition

Temperature Duration Notes

Mild

Deprotection

0.05 M

Potassium

Carbonate in

Methanol

Room

Temperature
4 hours

Recommended

for extremely

sensitive bases.

[7][8] Requires

capping with

phenoxyacetic

anhydride to

avoid acetyl

group exchange

on dG.[7][8]

Standard Mild

Concentrated

Ammonium

Hydroxide (28-

30%)

Room

Temperature
2 - 4 hours

Sufficient for

most Pac-

protected

oligonucleotides.

[1][2][3]

Ultra-Mild

t-

Butylamine/Meth

anol/Water (1:1:2

v/v/v)

55 °C Overnight

An alternative for

sensitive dyes

like TAMRA.[7]

Ultra-Fast

AMA (1:1

Ammonium

Hydroxide/Aqueo

us Methylamine)

65 °C 5 - 10 minutes

Very rapid

deprotection.

Requires the use

of Ac-dC to

prevent base

modification.[4]

[8]
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Protocol 1: Mild Deprotection with Potassium Carbonate

After synthesis, wash the solid support with anhydrous acetonitrile and dry under a stream of

argon.

Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the synthesis column.

Incubate at room temperature for 4 hours.

Elute the oligonucleotide from the column into a collection tube.

Wash the support with 2 x 0.5 mL of water and combine the eluents.

Neutralize the solution with an appropriate buffer (e.g., TEAA) for subsequent purification.

Protocol 2: Deprotection with Ammonium Hydroxide

Transfer the solid support to a screw-cap vial.

Add 1 mL of concentrated ammonium hydroxide.

Incubate at room temperature for 2-4 hours.

Elute the supernatant containing the cleaved oligonucleotide into a new tube.

Wash the support with 2 x 0.5 mL of water and combine the eluents.

Evaporate the ammonium hydroxide solution to dryness in a vacuum concentrator.

Resuspend the oligonucleotide pellet in sterile water or an appropriate buffer.

Protocol 3: Ultra-Fast Deprotection with AMA

Transfer the solid support to a screw-cap vial.

Add 1 mL of AMA solution.

Incubate at 65 °C for 10 minutes.
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Cool the vial to room temperature.

Transfer the supernatant to a new tube.

Wash the support with 2 x 0.5 mL of water and combine the eluents.

Evaporate the solution to dryness in a vacuum concentrator.

Resuspend the oligonucleotide pellet in sterile water or an appropriate buffer.

Data Presentation
The following table summarizes the deprotection times for various protecting groups under

different conditions, highlighting the advantages of the Pac group.

Protecting Group
on dG

Deprotection
Reagent

Temperature Deprotection Time

iBu-dG (Standard) Ammonium Hydroxide 55 °C 16 hours

iBu-dG (Standard) Ammonium Hydroxide 65 °C 8 hours

iPr-Pac-dG (Mild) Ammonium Hydroxide Room Temperature 2 hours

iPr-Pac-dG (Mild) Ammonium Hydroxide 55 °C 30 minutes

iBu-dG (Ultra-Fast) AMA 65 °C 5 minutes

Data compiled from Glen Research reports.[8]

Conclusion
The use of phenoxyacetyl (Pac) protecting groups is a highly effective strategy for the synthesis

of oligonucleotides containing alkali-labile bases. The mild deprotection conditions required for

Pac group removal ensure the integrity of sensitive modifications, leading to higher yields and

purity of the final product. The availability of various deprotection protocols, from ultra-mild to

ultra-fast, provides the flexibility to accommodate a wide range of modified nucleobases and

labels. This application note provides the necessary protocols and comparative data to enable
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researchers to successfully synthesize and deprotect complex and sensitive oligonucleotides

for advanced applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b034041?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3822812/
https://pubmed.ncbi.nlm.nih.gov/3822812/
https://pubmed.ncbi.nlm.nih.gov/3822812/
https://academic.oup.com/nar/article/15/2/397/1286127
https://pmc.ncbi.nlm.nih.gov/articles/PMC340442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC340442/
https://www.glenresearch.com/reports/gr6-22
http://www.genelink.com/newsite/products/mod_detail.asp?modid=191
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.glenresearch.com/media/productattach/import/application_guides/Deprotection_Guide_20200110.pdf
https://www.glenresearch.com/reports/gr20-24
https://www.benchchem.com/product/b034041#preparing-oligonucleotides-with-alkali-labile-bases-using-pac-protection
https://www.benchchem.com/product/b034041#preparing-oligonucleotides-with-alkali-labile-bases-using-pac-protection
https://www.benchchem.com/product/b034041#preparing-oligonucleotides-with-alkali-labile-bases-using-pac-protection
https://www.benchchem.com/product/b034041#preparing-oligonucleotides-with-alkali-labile-bases-using-pac-protection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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